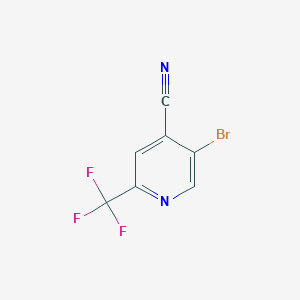

5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQKEABZCTRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719900 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070892-04-4 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-(TRIFLUOROMETHYL)ISONICOTINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(trifluoromethyl)isonicotinonitrile IUPAC name

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate This compound . It details the compound's chemical identity, properties, reactivity, synthetic utility, and safety protocols, providing a foundation for its effective application in research and development.

Core Identity and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. Its structure is characterized by a pyridine ring functionalized with a bromine atom, a trifluoromethyl group, and a nitrile group. The formal IUPAC name for this compound is 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile .[1]

The strategic placement of these functional groups imparts a unique electronic profile and versatile reactivity, making it a valuable building block for synthesizing more complex molecular architectures. The strongly electron-withdrawing trifluoromethyl and nitrile groups render the pyridine ring electron-deficient, influencing its reactivity and the physicochemical properties of its derivatives.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | [1] |

| CAS Number | 1070892-04-4 | [2] |

| Molecular Formula | C₇H₂BrF₃N₂ | [2] |

| Molecular Weight | 251.00 g/mol | [2] |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)C#N | [1] |

| InChI Key | XBGQKEABZCTRRT-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.2 | [1] |

| Appearance | White to off-white powder or crystalline solid (Predicted) | N/A |

| Melting Point | Not experimentally determined. Related analog 5-Bromo-2-(trifluoromethyl)pyridine melts at 39-44°C.[3] | N/A |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF). Related analog 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is slightly soluble in water but soluble in organic solvents.[4][5] | N/A |

| Storage | Store at 4°C, sealed in a dry, well-ventilated place.[2] | N/A |

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is not extensively published, a plausible and efficient synthetic route can be devised from commercially available precursors. A common and reliable method for introducing a nitrile group is the dehydration of a primary amide, which can be readily formed from a corresponding carboxylic acid.

The logical precursor is 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 749875-16-9).[6] The synthesis can be envisioned as a two-step process:

-

Amidation: The carboxylic acid is converted to the primary amide, 5-bromo-2-(trifluoromethyl)isonicotinamide. This can be achieved using standard peptide coupling reagents or via an acyl chloride intermediate followed by reaction with ammonia.

-

Dehydration: The resulting amide is then dehydrated to the target nitrile. A variety of dehydrating agents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a common and cost-effective choice.[7]

Caption: Key reactivity sites and potential transformations.

Predicted Spectroscopic Analysis

While experimental spectra are not publicly available, the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra can be reliably predicted based on established principles and data from analogous structures. [8]

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring.

-

H-3: This proton is expected to appear as a singlet at a downfield chemical shift, likely in the δ 7.5-8.0 ppm range.

-

H-6: This proton, adjacent to the ring nitrogen, will be the most deshielded, appearing as a singlet further downfield, likely in the δ 8.5-9.0 ppm range.

-

-

¹³C NMR: The proton-decoupled spectrum should display seven distinct signals.

-

Pyridine Carbons: Five signals corresponding to the pyridine ring carbons. The carbons bearing the electron-withdrawing CF₃ and CN groups (C2 and C4) will be significantly shifted.

-

Trifluoromethyl Carbon (-CF₃): This signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).

-

Nitrile Carbon (-CN): The nitrile carbon typically appears in the δ 115-120 ppm range.

-

-

¹⁹F NMR: A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

A sharp, strong absorption around 2230-2240 cm⁻¹ for the C≡N stretch.

-

Strong C-F stretching absorptions in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.

-

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. However, based on data from structurally related compounds such as bromo- and trifluoromethyl-substituted pyridines and pyrimidines, a comprehensive hazard profile can be inferred. [9][10][11][12] Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

GHS Pictograms:

Signal Word: Warning

Precautionary Measures and PPE

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. [9]Ensure eyewash stations and safety showers are readily accessible. [11]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling. [9] * Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. [11]Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the work area.

First Aid

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [9]* In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [9]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. [9]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage and Disposal

-

Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place. [11]Recommended storage temperature is 4°C. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in synthetic chemistry. Its defined points of reactivity—the bromine atom for cross-coupling, the nitrile for diverse transformations, and the activated ring system—provide medicinal and agrochemical chemists with a powerful tool for constructing novel and complex molecules. Adherence to appropriate safety protocols is essential when handling this compound due to its potential hazards.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet for 3-Bromo-5-(trifluoromethyl)pyridine. Available at: [Link]

- Wiley-VCH. (2007). Supporting Information.

- ¹H-NMR and ¹³C-NMR Spectra Analysis. (General reference for NMR principles, specific source not fully identifiable).

-

PubChemLite. This compound (C7H2BrF3N2). Available at: [Link]

-

ResearchGate. 13C NMR spectrum of compound (1). (General reference for NMR principles). Available at: [Link]

-

European Patent Office. EP 2 368 550 B1. (General reference for synthetic methods). Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (Supporting Information). Available at: [Link]

-

Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559–2568. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C7H2BrF3N2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. B25731.03 [thermofisher.com]

- 4. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, 95%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 7. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Foreword: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its utility is magnified exponentially through strategic functionalization, particularly with fluorine-containing moieties. The trifluoromethyl (CF3) group is of paramount importance; its introduction can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] The target of this guide, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS 1070892-04-4), is a highly valuable, functionalized building block.[3][4][5] The presence of a trifluoromethyl group, a synthetically versatile bromine atom, and a reactive nitrile group on the isonicotinonitrile core makes this compound a powerful intermediate for accessing complex molecular architectures.[6] This guide provides a detailed examination of its synthesis, grounded in mechanistic principles and practical, field-proven insights.

I. Retrosynthetic Analysis and Strategic Planning

A robust synthetic strategy requires a logical deconstruction of the target molecule. For this compound, we can envision several viable retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Figure 2: Recommended two-step synthetic workflow for this compound.

Step 1: Synthesis of 2-(Trifluoromethyl)isonicotinonitrile

The first step involves the conversion of a pyridine-N-oxide to a 2-cyanopyridine. This transformation, a variation of the Reissert-Henze reaction, leverages trimethylsilyl cyanide (TMS-CN) as a safe and effective cyanide source.

Causality and Mechanistic Insight: The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic attack. Triethylamine acts as a base to facilitate the reaction. The trimethylsilyl group is subsequently eliminated, leading to the formation of the aromatic nitrile. This method avoids the use of more hazardous reagents like KCN or HCN. A similar procedure is documented in patent literature for the synthesis of related pyridine carbonitriles. [7] Experimental Protocol:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-(trifluoromethyl)pyridine-N-oxide (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 5-10 mL per gram of N-oxide).

-

Reagent Addition: Add triethylamine (Et₃N, 2.5 eq). Stir the mixture at room temperature to ensure complete dissolution. Subsequently, add trimethylsilyl cyanide (TMS-CN, 1.2 eq) dropwise via the dropping funnel over 15-20 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step quenches any remaining TMS-CN and neutralizes the reaction.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(trifluoromethyl)isonicotinonitrile as a pure solid.

| Parameter | Value | Rationale |

| Starting Material | 3-(Trifluoromethyl)pyridine-N-oxide | Activates the C4 position for cyanation. |

| Reagents | TMS-CN, Et₃N | Safe and effective cyanide source and base. |

| Stoichiometry | 1.0 eq N-oxide, 1.2 eq TMS-CN, 2.5 eq Et₃N | Excess base ensures reaction completion. |

| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent suitable for the reaction. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed. |

| Typical Yield | 50-60% | Based on analogous transformations. [7] |

Step 2: Regioselective Bromination to this compound

This final step introduces the bromine atom at the C-5 position. The key to this transformation is selecting a brominating agent and conditions that favor regioselective electrophilic aromatic substitution on a highly electron-deficient ring.

Causality and Mechanistic Insight: The pyridine ring in the intermediate is strongly deactivated by the C2-trifluoromethyl and C4-nitrile groups. Electrophilic attack is therefore disfavored. To overcome this, a potent electrophilic bromine source and harsh conditions are required. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in a strong acidic medium like oleum or trifluoroacetic acid (TFA) generates a highly reactive "Br+" species. [8]The electronic directing effects of the existing substituents guide the bromination to the C-5 position, the only remaining position that is not adjacent to a strongly deactivating group.

Experimental Protocol:

-

Reaction Setup: In a clean, dry flask suitable for strong acids, add 2-(trifluoromethyl)isonicotinonitrile (1.0 eq).

-

Solvent Addition: Carefully add oleum (65%) or trifluoroacetic acid (TFA) at 0-10 °C (ice bath). The amount should be sufficient to fully dissolve the starting material (approx. 3-5 mL per gram).

-

Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.6 eq, as it contains two bromine atoms) portion-wise, maintaining the internal temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C for 2-4 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

-

Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of ~7-8, ensuring the temperature is kept low with an ice bath. Extract the product with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield the final product, this compound.

| Parameter | Value | Rationale |

| Starting Material | 2-(Trifluoromethyl)isonicotinonitrile | Electron-deficient substrate for bromination. |

| Reagents | DBDMH, Oleum/TFA | Potent brominating system for deactivated rings. [8] |

| Stoichiometry | 1.0 eq Nitrile, 0.6 eq DBDMH | DBDMH provides two equivalents of bromine. |

| Solvent | Oleum or Trifluoroacetic Acid | Strong acid medium to activate the brominating agent. |

| Temperature | 100-110 °C | High temperature needed to overcome ring deactivation. |

| Typical Yield | 75-85% | High yields are expected for this type of reaction. [8] |

III. Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical assessment is mandatory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show two doublets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.

-

¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.

-

¹³C NMR: Will provide the full carbon skeleton, including the characteristic signals for the nitrile carbon and the carbon attached to the CF₃ group (which will appear as a quartet due to C-F coupling).

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (251.00 g/mol for C₇H₂BrF₃N₂) and show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). [4]* High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound (typically >97%).

IV. Safety and Handling

Professional laboratory safety practices are essential when performing this synthesis.

-

Cyanides: Trimethylsilyl cyanide (TMS-CN) is toxic and can release hydrogen cyanide gas upon contact with acids. Handle only in a well-ventilated fume hood and have a cyanide antidote kit available.

-

Strong Acids: Oleum and trifluoroacetic acid are extremely corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

Brominating Agents: DBDMH is an oxidizing agent and an irritant. Avoid inhalation of dust and skin contact.

-

Quenching: All quenching steps, particularly of strong acids and cyanide reagents, should be performed slowly and with cooling to control any exothermic reactions.

By following this detailed guide, researchers and drug development professionals can confidently and safely synthesize this compound, a key building block for the advancement of chemical and pharmaceutical research.

References

-

Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. (2025, October 24). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Organic Letters, 10(9), 1835-7. Available at: [Link]

- Bromination of pyridine derivatives. (2019). Google Patents, WO2019145177A1.

- EP 2 368 550 B1. (n.d.). Google Patents.

-

This compound (C7H2BrF3N2). PubChemLite. Available at: [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2021). MDPI. Available at: [Link]

-

Synthesis of 2-trifluoromethyl-5-cyanopyridine. ResearchGate. Available at: [Link]

-

Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023). Molecules, 28(8), 3568. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Journal of Pesticide Science, 44(3), 169-179. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Discovering the Feasibility of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile as a Potential Market Product by the Leading Factory. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Synthesis and Characteristics of 5-Bromo-nicotinonitrile. Semantic Scholar. Available at: [Link]

-

5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o684. Available at: [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). RSC Medicinal Chemistry, 14(12), 2419-2432. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. jelsciences.com [jelsciences.com]

- 3. PubChemLite - this compound (C7H2BrF3N2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H2BrF3N2 | CID 56973315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its characteristics, synthesis, and safe handling.

Chemical Identity and Physical Properties

This compound, also known as 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile, is a halogenated pyridine derivative. Its structure incorporates a bromine atom, a trifluoromethyl group, and a nitrile function, bestowing upon it unique reactivity and utility in organic synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂BrF₃N₂ | [1][2] |

| Molecular Weight | 251.00 g/mol | [3] |

| CAS Number | 1070892-04-4 | [3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 254.1 ± 40.0 °C (Predicted) | |

| Melting Point | No data available | - |

| Solubility | No data available | - |

| Purity | ≥97% (Commercially available) | [3] |

| Storage Temperature | 4°C | [3] |

| XlogP | 2.2 (Predicted) | [2] |

| Topological Polar Surface Area | 36.7 Ų (Predicted) |

Synthesis and Reactivity

Conceptual Synthetic Workflow:

Sources

The Synthetic Keystone: A Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable building blocks, 5-Bromo-2-(trifluoromethyl)isonicotinonitrile stands out as a particularly versatile intermediate. Its trifluoromethylated pyridine core, coupled with the reactive handles of a bromo substituent and a nitrile group, offers a rich platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed to empower researchers in their pursuit of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₂BrF₃N₂.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 4-position (isonicotinonitrile nomenclature).

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1070892-04-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₂BrF₃N₂ | --INVALID-LINK--[2] |

| Molecular Weight | 251.00 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 249.93535 Da | --INVALID-LINK--[3] |

| Predicted XlogP | 2.2 | --INVALID-LINK--[3] |

| Appearance | Solid (predicted) | - |

| Purity | ≥97% (typical commercial grade) | --INVALID-LINK--[1] |

| Storage | 4°C, under a dry, inert atmosphere | --INVALID-LINK--[1] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would be the bromination of 2-(trifluoromethyl)isonicotinonitrile. This precursor can be synthesized from commercially available starting materials. The overall proposed pathway is a multi-step process.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous transformations. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2-(Trifluoromethyl)isonicotinamide

-

To a solution of 2-(trifluoromethyl)isonicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable anhydrous solvent (e.g., THF or DCM) and cool to 0°C.

-

Slowly add a solution of aqueous ammonia (excess) to the cooled solution, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Synthesis of 2-(Trifluoromethyl)isonicotinonitrile

-

Combine the crude 2-(trifluoromethyl)isonicotinamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (2.0 eq) or phosphorus oxychloride (3.0 eq) in an inert solvent.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude nitrile by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To a mixture of fuming sulfuric acid and nitric acid at 0°C, slowly add 2-(trifluoromethyl)isonicotinonitrile (1.0 eq).

-

To this solution, add bromine (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and then heat to 50-60°C for 12-16 hours.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize with a suitable base and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization. A similar bromination of a trifluoromethylpyrimidine has been reported to proceed in acetic acid with bromine.

Purification and Characterization

Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Characterization relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two distinct signals in the aromatic region. ¹⁹F NMR will display a singlet for the CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the C≡N stretch (around 2230 cm⁻¹), C-F bonds, and aromatic C-H and C=C bonds.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the bromo substituent, the trifluoromethyl group, and the nitrile moiety.

Caption: Key reaction pathways of this compound.

Reactions at the Bromo-Substituent

The bromine atom at the 5-position is susceptible to a variety of cross-coupling reactions, making it a valuable synthetic handle.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful method for forming carbon-carbon bonds. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

-

Stille Coupling: Reaction with organostannanes, also palladium-catalyzed, provides another route to C-C bond formation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling with amines is a crucial method for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.

Reactivity of the Nitrile Group

The isonicotinonitrile moiety can undergo several important transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)isonicotinic acid. This carboxylic acid is itself a valuable intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl group has a significant impact on the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, although the bromo-substituent is generally the more reactive site for substitution reactions.

Spectroscopic and Analytical Data

While a complete set of experimental spectra for this compound is not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.

NMR Spectroscopy (Predicted)

-

¹H NMR: Two doublets are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the substituents.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine will also be identifiable.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (Predicted)

The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁸¹Br isotope.

| Ion | Predicted m/z |

| [M]⁺ (⁷⁹Br) | 250 |

| [M]⁺ (⁸¹Br) | 252 |

| [M-Br]⁺ | 171 |

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for accessing novel compounds with this core structure. The trifluoromethyl group often enhances metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins through favorable interactions.

The versatile reactivity of this compound allows for its use in the synthesis of a diverse range of potential therapeutic agents, including kinase inhibitors, GPCR modulators, and other enzyme inhibitors. The ability to perform various cross-coupling reactions at the 5-position and transform the nitrile group at the 4-position makes it an ideal starting point for library synthesis in drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. Its unique combination of a trifluoromethylated pyridine core and multiple reactive sites provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of pharmaceutical research and development.

References

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS Number: 1070892-04-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a compound's biological activity.[1][2][3] When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine core offers a versatile platform for the design of novel therapeutics and agrochemicals.[1][3] This guide focuses on a specific, yet important, building block within this class: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS No. 1070892-04-4). While primarily utilized as a synthetic intermediate, a thorough understanding of its properties and reactivity is paramount for its effective application in the synthesis of complex molecular targets.

Core Properties of this compound

This compound is a halogenated and trifluoromethylated pyridine derivative. Its structure presents multiple reactive sites, making it a valuable synthon for medicinal chemists.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1070892-04-4 | [4] |

| Molecular Formula | C₇H₂BrF₃N₂ | [4] |

| Molecular Weight | 251.00 g/mol | [4] |

| IUPAC Name | 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | [5] |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)C#N | [5] |

| InChI | InChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H | [5] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [4] |

| Predicted LogP | 2.73 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

Note: LogP, a measure of lipophilicity, is a calculated value and should be considered an estimation. The relatively high predicted LogP suggests good membrane permeability, a desirable trait in drug candidates.[1]

Spectral Data

While a dedicated public repository of the complete spectral data for this compound is not available, data for structurally similar compounds can provide valuable insights for characterization. For instance, the related compound 5-Bromo-2-(trifluoromethyl)pyridine exhibits characteristic signals in its ¹H and ¹⁹F NMR spectra which can be used as a comparative reference.

Synthesis and Reactivity

This compound is primarily used as a building block in organic synthesis. Its reactivity is dictated by the presence of the bromine atom, the trifluoromethyl group, and the nitrile functionality on the pyridine core.

Synthetic Pathways

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it may be part of proprietary synthetic routes. However, general methods for the synthesis of related brominated and trifluoromethylated pyridines often involve multi-step sequences starting from simpler pyridine precursors. These can include halogenation, trifluoromethylation, and cyanation reactions.

Key Reactions and Mechanistic Insights

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Experimental Protocol: Example of a Suzuki Coupling Reaction

The following is a generalized protocol for a Suzuki coupling reaction involving an aryl bromide, which can be adapted for this compound.

Objective: To couple an aryl boronic acid with this compound.

Materials:

-

This compound

-

Aryl boronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the aryl boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. The trifluoromethylpyridine scaffold is a common feature in a number of approved drugs and agrochemicals.[3]

Rationale for Incorporation into Bioactive Molecules

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, affecting drug-receptor interactions.[6] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[1]

Potential Therapeutic and Agrochemical Targets

Derivatives of trifluoromethylpyridines have been investigated for a wide range of biological activities. While specific biological data for derivatives of this compound are not publicly available, the broader class of compounds has shown promise in several areas:

-

Oncology: Trifluoromethylpyridine derivatives have been explored as inhibitors of various kinases involved in cancer cell signaling pathways.[7]

-

Infectious Diseases: The pyridine core is a common feature in many antibacterial and antiviral agents.

-

Agrochemicals: Many modern pesticides and herbicides contain trifluoromethylpyridine moieties, which contribute to their potency and stability in the environment.[3][8]

Diagram: Logical Workflow for Utilizing this compound in Drug Discovery

Caption: A streamlined workflow for leveraging this compound in a drug discovery program.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling this compound. While specific toxicity data is not available, related halogenated and trifluoromethylated compounds can be irritants and may be harmful if ingested or inhaled.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic combination of a trifluoromethyl group, a bromine atom, and a nitrile function on a pyridine scaffold provides chemists with multiple avenues for derivatization. While the direct biological activity of this compound is not the primary focus, its role as a key intermediate in the construction of novel drug candidates and agrochemicals is undeniable. As the demand for more effective and metabolically robust bioactive compounds continues to grow, the importance of well-characterized and readily available synthetic intermediates like this compound will only increase. Further elucidation of its reactivity and the biological activities of its derivatives will undoubtedly open new avenues in chemical and pharmaceutical research.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Retrieved from [Link]

- Funabiki, K., & Minakata, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 156-167.

-

ResearchGate. (n.d.). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

-

MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H2BrF3N2). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C7H2BrF3N2) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

The Strategic Importance of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethyl)isonicotinonitrile has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifluoromethylated pyridine scaffold offers a confluence of desirable physicochemical properties, including metabolic stability and enhanced binding affinities, making it a sought-after intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and multifaceted applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, analytical methodologies, and safety considerations are presented to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chemical entity.

Introduction: The Rise of Fluorinated Heterocycles in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. When appended to a heterocyclic core like pyridine, the resulting trifluoromethylpyridine moiety can significantly enhance a compound's binding affinity to biological targets and improve its overall drug-like properties.

This compound stands out as a particularly valuable synthon within this class of compounds. The presence of a bromine atom at the 5-position provides a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The nitrile group at the 4-position can serve as a precursor for other functional groups or act as a key interaction point with target proteins. This strategic arrangement of functional groups makes it an ideal starting material for the construction of complex molecular architectures with therapeutic potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₃N₂ | [1] |

| Molecular Weight | 251.00 g/mol | [1] |

| CAS Number | 1070892-04-4 | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | 41-45 °C | |

| LogP (predicted) | 2.73 | [1] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |

The trifluoromethyl group significantly influences the electronic and steric properties of the pyridine ring, enhancing its stability and modulating its reactivity. The interplay between the electron-withdrawing trifluoromethyl and nitrile groups, and the reactive bromine atom, underpins the compound's utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis likely commences with a suitable pyridine precursor, followed by sequential introduction of the trifluoromethyl, bromo, and cyano functionalities. A potential retrosynthetic analysis suggests that the final cyanation step is a key transformation.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions found in the literature.[2][3][4]

Step 1: Bromination of 2-(Trifluoromethyl)pyridine

-

To a solution of 2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetic acid, add bromine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and carefully quench with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-(trifluoromethyl)pyridine.

Step 2: Formylation of 5-Bromo-2-(trifluoromethyl)pyridine

-

Under an inert atmosphere, dissolve 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

After stirring for 30 minutes, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to obtain 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Step 3: Conversion to this compound

-

Dissolve 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq) in a mixture of formic acid and hydroxylamine hydrochloride.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry to afford this compound.

Key Reactions and Reactivity

The bromine atom at the 5-position is the primary site for synthetic diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous biologically active compounds.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for oncology and other therapeutic areas. The trifluoromethyl group often enhances the binding affinity of the inhibitor to the ATP-binding pocket of the kinase, while the pyridine core can form crucial hydrogen bonds with the hinge region of the enzyme. The bromo-substituent allows for the introduction of various moieties to explore the solvent-exposed region of the kinase, enabling the optimization of potency and selectivity.

While direct synthesis of a marketed drug from this compound is not explicitly detailed in the public domain, its structural motifs are present in numerous patented kinase inhibitors. For instance, a US patent describes the synthesis of a related compound, 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide, highlighting the utility of the cyano-trifluoromethyl-pyridine core in constructing complex bioactive molecules.[5]

Caption: Synthetic utility in generating diverse kinase inhibitor scaffolds.

Other Therapeutic Areas

Beyond oncology, trifluoromethylated pyridines are being explored for a range of other diseases, including inflammatory, infectious, and neurological disorders. The unique properties imparted by the trifluoromethyl group can lead to improved CNS penetration and enhanced metabolic stability, which are critical for drugs targeting the central nervous system.

Analytical and Quality Control Methodologies

Robust analytical methods are crucial for ensuring the purity and identity of this compound and its derivatives.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of this compound. A typical mobile phase would consist of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) or formic acid. UV detection at a wavelength around 254 nm is generally suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and identify impurities. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is often effective.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR will provide signals for all seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single resonance for the trifluoromethyl group is expected in the fluorine NMR spectrum.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), C-F bonds, and the aromatic ring vibrations.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules with significant therapeutic potential. Its strategic combination of a reactive bromine atom, a modifiable nitrile group, and the beneficial physicochemical properties of the trifluoromethyl group makes it a powerful tool in the arsenal of medicinal chemists. As the demand for targeted therapies continues to grow, the importance of such well-designed synthons in accelerating the drug discovery and development process is undeniable. Future research will likely uncover even more innovative applications for this compound, further solidifying its role in the creation of next-generation pharmaceuticals.

References

-

PubChem. This compound. Available at: [Link].

- Google Patents. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.

- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

-

PubChem. This compound. Available at: [Link].

- Google Patents. US Patent US20120232051A1.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. PubChemLite - this compound (C7H2BrF3N2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile in Organic Solvents

Introduction

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a halogenated pyridine derivative with a chemical structure that presents unique challenges and opportunities in drug discovery and chemical synthesis. Its utility in these fields is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers, scientists, and drug development professionals to understand and experimentally determine its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₃N₂ | [1] |

| Molecular Weight | 251.00 g/mol | [1] |

| Predicted XlogP | 2.73 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

The predicted XlogP of 2.73 suggests a moderate level of lipophilicity. This indicates that the compound will likely exhibit favorable solubility in a range of organic solvents, particularly those with moderate to low polarity. The presence of the electron-withdrawing trifluoromethyl group and the polar nitrile group introduces a degree of polarity to the molecule, suggesting that it may not be exclusively soluble in nonpolar solvents. The absence of hydrogen bond donors limits its ability to engage in hydrogen bonding with protic solvents, a key factor that will influence its solubility in alcohols and water.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[2] The molecular structure of this compound, with its aromatic pyridine ring, a lipophilic trifluoromethyl group, and a polar nitrile group, suggests a nuanced solubility profile.

-

Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile): These solvents are likely to be effective at dissolving this compound. Their polarity can interact with the nitrile group, while their organic character can accommodate the rest of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents may be moderate. While the polarity of the solvent can interact with the nitrile group, the lack of hydrogen bond donors on the solute will limit the extent of hydrogen bonding, which is a primary driver of solubility in protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The moderate lipophilicity suggested by the XlogP indicates that there will be some solubility in nonpolar solvents. However, the presence of the polar nitrile group may limit high solubility in purely nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for compounds with a mix of polar and nonpolar characteristics and are expected to be good solvents for this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved. The concentration of the dissolved solute is then measured.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Materials:

-

Ensure the this compound is a pure, solid compound.

-

Use high-purity organic solvents.

-

Calibrate all analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-MS).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is sufficient.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a period sufficient to reach thermodynamic equilibrium, typically 24 to 48 hours.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the clear, saturated filtrate with the same organic solvent.

-

Analyze the diluted samples using a validated analytical method such as UV-Vis spectrophotometry or LC-MS to determine the concentration of the solute.

-

A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

-

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area or outdoors.[6]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][7]

In case of exposure, follow standard first-aid measures. If inhaled, move the person to fresh air.[6][7] If on skin, wash with plenty of soap and water.[6][7] If in eyes, rinse cautiously with water for several minutes.[6][7]

Conclusion

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

This compound | C7H2BrF3N2 | CID 56973315 - PubChem. Available at: [Link]

-

This compound (C7H2BrF3N2) - PubChemLite. Available at: [Link]

-

5-Bromonicotinonitrile | C6H3BrN2 | CID 736793 - PubChem - NIH. Available at: [Link]

Sources

Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features of this fluorinated heterocyclic compound.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₂BrF₃N₂.[1] Its structure, characterized by a pyridine ring bearing a bromine atom, a trifluoromethyl group, and a nitrile group, makes it a versatile intermediate in the synthesis of complex organic molecules. The precise characterization of this compound is paramount for ensuring the purity and identity of downstream products. This guide will delve into the expected spectroscopic signatures that define this molecule.

Molecular Structure and Key Features:

-

CAS Number: 1070892-04-4[2]

-

Molecular Formula: C₇H₂BrF₃N₂[1]

-

Molecular Weight: 251.00 g/mol [2]

-

Key Functional Groups:

-

Trifluoromethyl (-CF₃)

-

Nitrile (-C≡N)

-

Brominated aromatic ring

-

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which will be systematically explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is predicted to be simple, showing two signals corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 8.9 - 9.1 | Singlet (or narrow doublet) | ~ 0.5 - 1.0 Hz | H-6 |

| ~ 8.1 - 8.3 | Singlet (or narrow doublet) | ~ 0.5 - 1.0 Hz | H-3 |

Causality and Insights:

-

Chemical Shifts: The protons are on a highly electron-deficient pyridine ring, further deshielded by the electron-withdrawing trifluoromethyl and nitrile groups, hence their downfield chemical shifts.

-

Multiplicity: The two protons (H-3 and H-6) are meta to each other. The expected ⁴J coupling between them is typically small (0-1 Hz) and may result in the signals appearing as sharp singlets. Long-range coupling to the ¹⁹F nuclei of the CF₃ group may also contribute to slight broadening or a narrow multiplet structure.

Experimental Protocol:

-

Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹⁹F NMR Spectroscopy

Expected Spectrum: The ¹⁹F NMR spectrum is expected to show a single, sharp resonance.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -68 to -70 | Singlet | -CF₃ |

Causality and Insights:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore resonate at the same frequency.

-

The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. For the related compound, 5-Bromo-2-(trifluoromethyl)pyridine, a chemical shift of -67.9 ppm has been reported.[3]

-

While coupling to the aromatic protons is possible, it is often not resolved in standard ¹⁹F NMR spectra.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹⁹F NMR spectrum, typically with proton decoupling to simplify the spectrum and improve signal-to-noise.

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity (Proton-coupled) | Assignment |

| ~ 152 (quartet) | Quartet (¹JCF ≈ 35 Hz) | C-2 |

| ~ 140 (singlet) | Singlet | C-6 |

| ~ 135 (singlet) | Singlet | C-4 |

| ~ 125 (singlet) | Singlet | C-5 |

| ~ 122 (quartet) | Quartet (¹JCF ≈ 275 Hz) | -CF₃ |

| ~ 120 (singlet) | Singlet | C-3 |

| ~ 115 (singlet) | Singlet | -C≡N |

Causality and Insights:

-

Quarternary Carbons: The carbons bearing the bromine (C-5), nitrile (C-4), and trifluoromethyl (C-2) groups will appear as singlets in a proton-decoupled spectrum.

-

C-F Coupling: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon to which the CF₃ group is attached (C-2) will also appear as a quartet, but with a smaller coupling constant (²JCF).

-

Nitrile Carbon: The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2210 | Medium | C≡N stretch |

| ~ 1600 - 1450 | Medium to Strong | C=C and C=N aromatic ring stretches |

| ~ 1350 - 1100 | Strong | C-F stretches (asymmetric and symmetric) |

| ~ 1100 - 1000 | Medium | C-H in-plane bending |

| ~ 850 - 750 | Strong | C-H out-of-plane bending |

| ~ 700 - 550 | Medium | C-Br stretch |

Causality and Insights:

-

Nitrile Stretch: The C≡N triple bond has a very characteristic, sharp absorption in a relatively clean region of the spectrum.

-

C-F Stretches: The C-F bonds of the trifluoromethyl group will give rise to very strong and prominent absorption bands in the fingerprint region.

-

Aromatic Region: The pyridine ring vibrations will be observed in the 1600-1450 cm⁻¹ region.

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum:

| m/z | Ion | Notes |

| 249.9 / 251.9 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 223 / 225 | [M - CN]⁺ | Loss of the nitrile group. |

| 172 | [M - Br]⁺ | Loss of the bromine atom. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Causality and Insights:

-

Isotopic Pattern: The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with nearly equal intensities, which is a key diagnostic feature.

-

Fragmentation: The molecule is expected to fragment via the loss of stable neutral species such as the nitrile group or a bromine radical. The C-Br bond is relatively weak and prone to cleavage. The trifluoromethyl cation is also a stable fragment.

Experimental Protocol (Electron Ionization - EI):

-